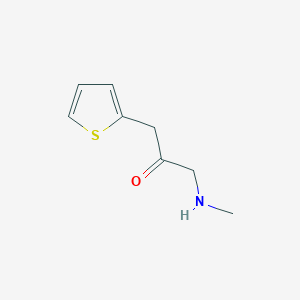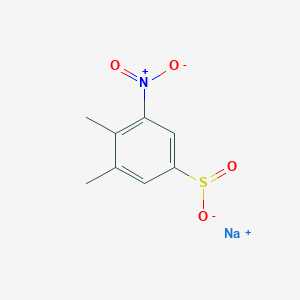
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 3,4-dimethyl-5-nitrobenzene. This process can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium sulfinates .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate and nitro groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzenesulfinate: Lacks the nitro and methyl groups, making it less reactive in certain contexts.
Sodium toluenesulfinate: Contains a methyl group but lacks the nitro group, affecting its reactivity and applications.
Sodium 4-nitrobenzenesulfinate: Similar nitro group but lacks the methyl groups, leading to different chemical behavior.
Uniqueness
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for a broader range of chemical transformations compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C8H8NNaO4S |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
sodium;3,4-dimethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
NWWXSSQQLGHQSD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


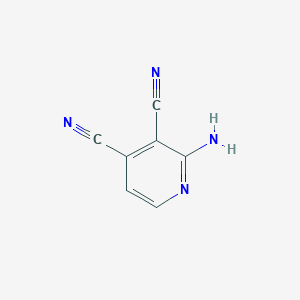
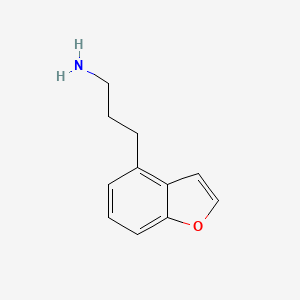
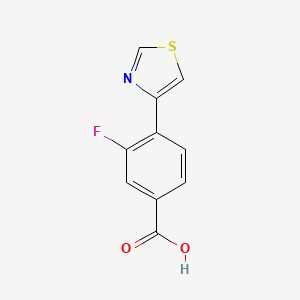
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![2-Chloro-1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B13171364.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
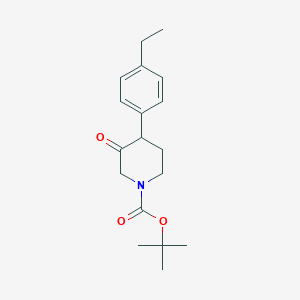
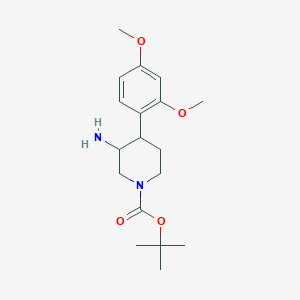
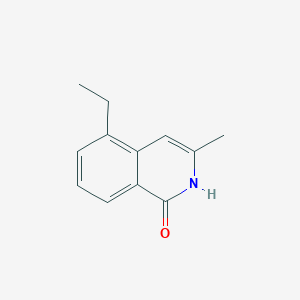
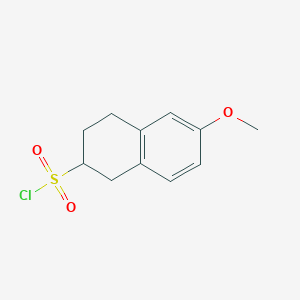
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
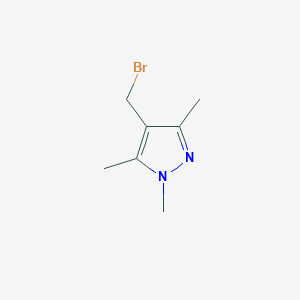
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
